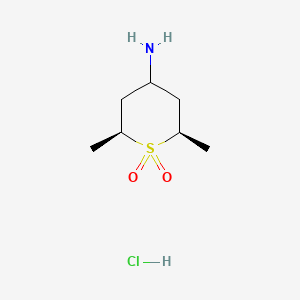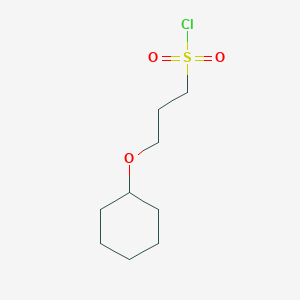
2,3-Difluoro-5-(3-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-5-(3-methylphenyl)aniline: is an aromatic amine compound characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the diazotization of 2,3-difluoroaniline followed by coupling with 3-methylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-5-(3-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: 2,3-Difluoro-5-(3-methylphenyl)aniline is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: The compound’s potential medicinal applications include its use in the development of anti-inflammatory and anticancer agents. Fluorinated aromatic compounds are known for their ability to interact with biological targets in unique ways, leading to improved therapeutic profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its incorporation into polymers and coatings can enhance their chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 2,3-Difluoro-5-(3-methylphenyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity.
Comparaison Avec Des Composés Similaires
2,3-Difluoroaniline: Lacks the 3-methylphenyl group, resulting in different chemical and biological properties.
3,5-Difluoroaniline: Has fluorine atoms in different positions, affecting its reactivity and applications.
2,3,4,5-Tetrafluoroaniline: Contains additional fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.
Uniqueness: 2,3-Difluoro-5-(3-methylphenyl)aniline is unique due to the specific positioning of its fluorine atoms and the presence of a methyl group
Propriétés
Formule moléculaire |
C13H11F2N |
|---|---|
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
2,3-difluoro-5-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H11F2N/c1-8-3-2-4-9(5-8)10-6-11(14)13(15)12(16)7-10/h2-7H,16H2,1H3 |
Clé InChI |
HYPSOWSQOLFYSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC(=C(C(=C2)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
